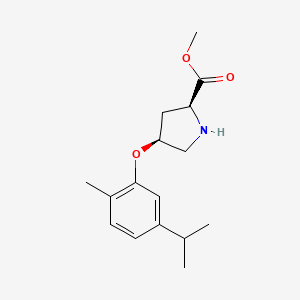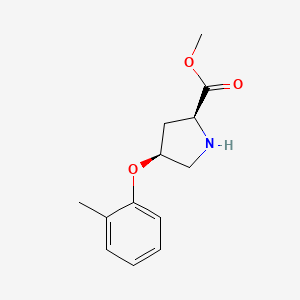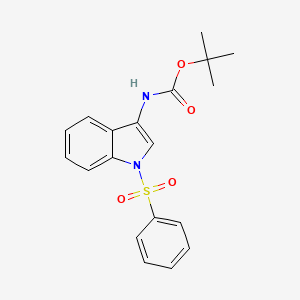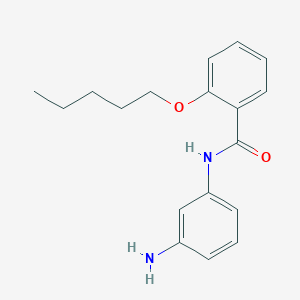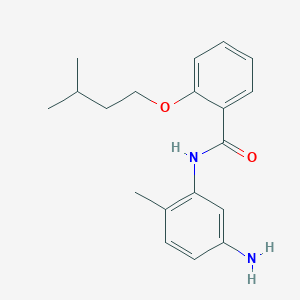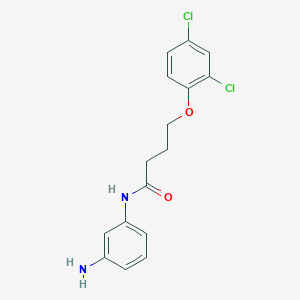
N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide: is an organic compound that features both an amine group and a dichlorophenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with 3-nitroaniline and 2,4-dichlorophenol.
Step 1: Reduction of 3-nitroaniline to 3-aminophenylamine using a reducing agent such as iron powder in the presence of hydrochloric acid.
Step 2: The 3-aminophenylamine is then reacted with 4-chlorobutyryl chloride in the presence of a base like triethylamine to form N-(3-aminophenyl)-4-chlorobutanamide.
Step 3: Finally, the N-(3-aminophenyl)-4-chlorobutanamide is reacted with 2,4-dichlorophenol in the presence of a base such as potassium carbonate to yield N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide.
Industrial Production Methods: The industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The amine group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The dichlorophenoxy group can be reduced under specific conditions to form a phenol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydroxide or other strong bases.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phenol derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Potential use in the development of new agrochemicals.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry:
- Potential applications in the production of specialty chemicals and materials.
Wirkmechanismus
The exact mechanism of action of N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide is not well-documented. it is believed to interact with specific molecular targets, potentially inhibiting or modulating biological pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
- N-(3-Aminophenyl)-4-phenoxybutanamide
- N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-pentanamide
Comparison:
- N-(3-Aminophenyl)-4-phenoxybutanamide: Lacks the dichloro substitution, which may result in different chemical reactivity and biological activity.
- N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-pentanamide: Has an additional carbon in the butanamide chain, potentially altering its physical and chemical properties.
Uniqueness: N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide is unique due to the presence of both the amine and dichlorophenoxy groups, which confer specific chemical reactivity and potential biological activity.
Eigenschaften
IUPAC Name |
N-(3-aminophenyl)-4-(2,4-dichlorophenoxy)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c17-11-6-7-15(14(18)9-11)22-8-2-5-16(21)20-13-4-1-3-12(19)10-13/h1,3-4,6-7,9-10H,2,5,8,19H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEJDETZFHTBPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

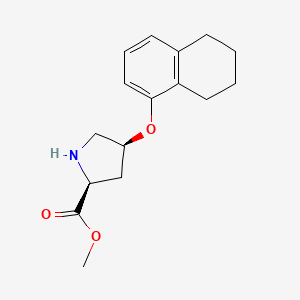
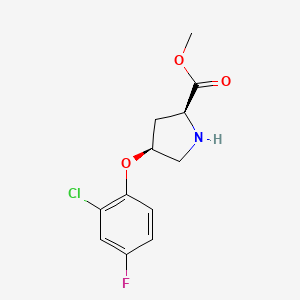
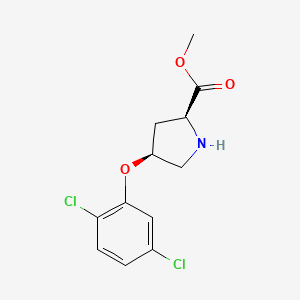
![Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1384904.png)
